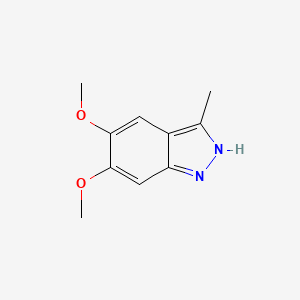

5,6-dimethoxy-3-methyl-1H-indazole

Description

Significance of the Indazole Scaffold in Pharmaceutical and Chemical Research

The indazole nucleus is a cornerstone in the development of numerous therapeutic agents due to its ability to interact with a variety of biological targets. researchgate.netnih.govsunderland.ac.uknih.gov Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Several FDA-approved anticancer drugs, such as Niraparib and Pazopanib (B1684535), feature the indazole scaffold. nih.govrsc.org Indazole derivatives have shown potent inhibitory activity against various cancer cell lines and are known to target key enzymes in cancer progression like tyrosine kinases and PARP. nih.govrsc.org

Anti-inflammatory: Compounds incorporating the indazole moiety have exhibited significant anti-inflammatory properties. ingentaconnect.comnih.govresearchgate.net For instance, Benzydamine is an indazole-based non-steroidal anti-inflammatory drug (NSAID). taylorandfrancis.com

Antimicrobial and Antiparasitic: The indazole scaffold has been a source of compounds with notable activity against bacteria, fungi, and parasites. nih.govresearchgate.netmdpi.com

Neurological Disorders: Research has indicated the potential of indazole derivatives in treating neurodegenerative diseases. nih.govbenthamdirect.com

Other Therapeutic Areas: The versatility of the indazole scaffold extends to applications in male contraception, osteoporosis treatment, and as vasorelaxant agents. nih.govbenthamdirect.comtaylorandfrancis.com

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it a primary focus in drug design and synthesis. nih.gov

Overview of the Substituted Indazole Chemical Space

The chemical space of substituted indazoles is vast and has been a fertile ground for medicinal chemists. nih.govnih.gov The ability to modify the indazole core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. Key substitution points on the indazole ring system enable the introduction of a wide range of functional groups, leading to diverse structure-activity relationships (SAR). nih.gov

For example, substitutions at the N-1 and C-3 positions have been shown to be critical for the biological activity of many indazole derivatives. The nature of the substituent, whether it be a simple alkyl or a more complex aryl or heterocyclic group, can dramatically influence the compound's potency and selectivity for its biological target. ingentaconnect.comnih.gov Furthermore, substitutions on the benzene (B151609) ring of the indazole nucleus, such as at the 5- and 6-positions, also play a crucial role in modulating the biological effects. ingentaconnect.com

Rationale for Research Focus on 5,6-Dimethoxy-3-methyl-1H-indazole Derivatives

The specific compound, this compound, presents a unique combination of structural features that make it an intriguing candidate for further investigation. The rationale for focusing research on its derivatives stems from several key aspects:

Methoxy (B1213986) Group Influence: The presence of two methoxy groups at the 5- and 6-positions of the indazole ring can significantly impact the molecule's electronic properties and its ability to form hydrogen bonds. These groups can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile. For instance, dimethoxy-substituted compounds have been explored in various therapeutic contexts. researchgate.netrsc.orgnih.govresearchgate.net

Methyl Group Contribution: The methyl group at the 3-position can influence the steric and electronic environment of the pyrazole (B372694) ring, potentially affecting the compound's binding affinity and selectivity. The 3-position is a common site for substitution in many biologically active indazoles. researchgate.net

Scaffold for Further Derivatization: this compound can serve as a versatile starting material for the synthesis of a library of new derivatives. By modifying the N-1 position or introducing other substituents, researchers can systematically explore the SAR and optimize the compound's therapeutic potential. core.ac.uknih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

7746-31-8 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5,6-dimethoxy-3-methyl-2H-indazole |

InChI |

InChI=1S/C10H12N2O2/c1-6-7-4-9(13-2)10(14-3)5-8(7)12-11-6/h4-5H,1-3H3,(H,11,12) |

InChI Key |

ZOQBOJGXVDTPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethoxy 3 Methyl 1h Indazole and Its Analogues

Historical Development of Indazole Synthesis

The synthesis of the indazole core dates back to the 19th century, with Emil Fischer's discovery of the Fischer indole (B1671886) synthesis in 1883, a reaction that could also be adapted for indazole synthesis. wikipedia.org Early methods often involved the cyclization of appropriately substituted aromatic compounds. These foundational techniques laid the groundwork for the more sophisticated and efficient methods that have been developed over the past century. The continuous evolution of synthetic organic chemistry has introduced a wide array of strategies to construct the indazole ring system, driven by the quest for higher yields, greater functional group tolerance, and improved regioselectivity.

Classical and Modern Synthetic Routes

The preparation of 5,6-dimethoxy-3-methyl-1H-indazole and its analogues can be achieved through various synthetic pathways, ranging from classical cyclization reactions to modern transition metal-catalyzed cross-couplings.

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the indazole nucleus. A key approach for the synthesis of this compound involves the reductive cyclization of an o-nitro-ketoxime. semanticscholar.org

Specifically, the synthesis of this compound (2c) has been accomplished through the reductive cyclization of 4',5'-dimethoxy-2'-nitroacetophenone oxime (1c). This reaction is typically carried out in a solvent such as dioxane at elevated temperatures. semanticscholar.org The starting oxime can be prepared from the corresponding ketone, 5,6-dimethoxy-1-indanone. ncats.iochinjmap.com

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| 4',5'-dimethoxy-2'-nitroacetophenone oxime (1c) | This compound (2c) | [Cp*Fe(CO)2]2, dioxane, 150°C, 68 h | 85% | semanticscholar.org |

Another classical approach is the Fischer indole synthesis, which can be adapted for indazole synthesis by reacting a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.orgmdpi.com This method proceeds through a phenylhydrazone intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and aromatization. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including indazoles.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of indazole synthesis, it can be used to introduce various substituents onto the indazole core. For example, 5-bromo-1-ethyl-1H-indazole has been successfully coupled with N-Boc-2-pyrroleboronic acid using a palladium catalyst. mdpi.com While not a direct synthesis of the indazole ring itself, this method is crucial for the functionalization of pre-existing indazole scaffolds. mdpi.comrsc.org The choice of palladium catalyst and reaction conditions is critical for achieving high yields. mdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | High | mdpi.com |

| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | - | rsc.org |

The Heck reaction , another palladium-catalyzed process, is used to form carbon-carbon bonds between an aryl halide and an alkene. This reaction has been employed in the synthesis of indazole-containing kinase inhibitors. rsc.org For instance, the Heck coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with a vinylboronate ester serves as a key step in the synthesis of intermediates for more complex indazole derivatives. rsc.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of substituted indazoles have been developed. These often involve a sequence of reactions, such as a condensation followed by a cyclization, without the isolation of intermediates. nih.govnih.govresearchgate.netias.ac.in

For example, 1-alkyl-1H-indazoles can be synthesized in a one-pot reaction from 1,1-dialkylhydrazones and o-(trimethylsilyl) aryl triflates. nih.gov This method proceeds via an aryne annulation and can be achieved through different protocols, such as NCS-chlorination/aryne annulation or Ac2O-acylation/deprotection/aromatization. nih.gov

| Starting Materials | Reagents | Yield | Reference |

| Benzaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | N-Chlorosuccinimide, CsF | High | nih.gov |

| Dihydrocinnamaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | Boc2O, CsF, then HCl | High | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted indazoles often presents challenges in controlling regioselectivity, particularly when functionalizing the nitrogen atoms of the pyrazole (B372694) ring. The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products. However, regioselective synthesis can be achieved by careful selection of reagents and reaction conditions. For instance, the cyclization of 2,6-dialkoxy acetophenone (B1666503) hydrazones in the presence of polyphosphoric acid (PPA) can lead to the formation of 3-methyl-4-alkoxyindazoles with the elimination of one of the alkoxy groups. researchgate.net

In transition metal-catalyzed reactions, the regioselectivity can often be controlled by the directing effects of substituents on the starting materials.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient synthetic methodologies. Factors such as the choice of catalyst, solvent, base, temperature, and reaction time can have a significant impact on the yield and purity of the desired product.

In the reductive cyclization to form this compound, the use of an iron carbonyl complex as a catalyst in dioxane at high temperature was found to be effective, affording a high yield of 85%. semanticscholar.org

For Suzuki-Miyaura cross-coupling reactions involving indazoles, screening of various palladium catalysts has shown that Pd(dppf)Cl2 often provides superior results. mdpi.com The choice of base and solvent system is also crucial, with combinations like potassium carbonate in dimethoxyethane or cesium carbonate in a dioxane/water mixture being commonly employed. mdpi.comrsc.org

One-pot procedures often require careful optimization of a multi-step sequence within a single reaction vessel. This includes managing the compatibility of different reagents and intermediates to ensure the desired transformations occur in a controlled manner. nih.gov

Derivatization Strategies for Structural Modification

The structural modification of the indazole core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. For this compound and its analogues, derivatization can be strategically employed at several positions, primarily the N1 and N2 atoms of the pyrazole ring and the C3, C4, and C7 positions of the indazole scaffold. Key strategies include N-alkylation, N-acylation, and C-H functionalization, such as halogenation, which provides a handle for further cross-coupling reactions.

Direct alkylation of the 1H-indazole ring system typically results in a mixture of N1 and N2 alkylated products, posing a significant synthetic challenge. nih.govbeilstein-journals.orgthieme-connect.com The thermodynamically more stable tautomer is generally the 1H-indazole. nih.gov Consequently, reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in determining the regiochemical outcome. beilstein-journals.orgbeilstein-journals.org

N1-Selective Reactions: Protocols to achieve N1 selectivity often exploit thermodynamic control. The use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for favoring N1-alkylation, particularly with electron-deficient indazoles. nih.govbeilstein-journals.org N-acylation also tends to yield the N1-substituted regioisomer, which is believed to occur through the isomerization of the initially formed, kinetically favored N2-acylindazole to the more thermodynamically stable N1 product. nih.gov

N2-Selective Reactions: Conversely, kinetic control can favor the N2 position. Mitsunobu conditions, for example, show a strong preference for the formation of the N2-alkylated regioisomer. nih.gov A highly selective and general method for N2-alkylation involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.comwuxibiology.com This method is effective for a wide range of primary, secondary, and tertiary alkyl groups and proceeds with high selectivity, with no N1 isomer observed. thieme-connect.comwuxibiology.com

| Reaction Type | Reagents and Conditions | Substrate Type | Primary Product | Key Findings/Reference |

|---|---|---|---|---|

| N1-Alkylation | Alkyl Halide, NaH, THF | Electron-deficient indazoles | N1-Alkyl-1H-indazole | Promising system for N1 selectivity. nih.govbeilstein-journals.org |

| N2-Alkylation | Alcohol, PPh₃, DIAD (Mitsunobu) | Substituted indazole | N2-Alkyl-2H-indazole | Strong preference for N2 regioisomer (e.g., N1:N2 ratio of 1:2.5). nih.gov |

| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂ | Diverse 1H-indazoles | N2-Alkyl-2H-indazole | Highly selective for N2 with a broad substrate scope. thieme-connect.comwuxibiology.com |

| N1-Acylation | Acyl Halide | Substituted indazole | N1-Acyl-1H-indazole | Achieved via thermodynamic equilibration from the N2-acyl intermediate. nih.gov |

Halogenation of the indazole ring is a valuable strategy for creating versatile intermediates. nih.gov The introduced halogen atom, typically at the C3 or C7 positions, can serve as a precursor for numerous transformations, including metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Negishi couplings. nih.govchim.it

Recent advancements have focused on metal-free, regioselective halogenation methods. nih.govrsc.org Using N-halosuccinimides such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) allows for the direct C-H halogenation of 2H-indazoles. nih.govrsc.orgresearchgate.net By carefully tuning the reaction conditions (e.g., solvent, temperature, and stoichiometry of the halogenating agent), it is possible to achieve selective mono- or even poly-halogenation. nih.gov For instance, studies on 2-substituted-2H-indazoles have shown that mono-bromination can be achieved in high yield using NBS at room temperature, while poly-halogenation can be induced under different conditions. nih.govrsc.org The C3-position is often the most reactive site for halogenation in the indazole core. chim.itresearchgate.net

| Halogenating Agent | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2-Phenyl-2H-indazole | EtOH, 50 °C, 2.0 h | 3-Bromo-2-phenyl-2H-indazole | 98% | rsc.org |

| N-Chlorosuccinimide (NCS) | 2-Phenyl-2H-indazole | EtOH, 50 °C, 2.0 h | 3-Chloro-2-phenyl-2H-indazole | 92% | nih.gov |

| Iodine (I₂), KOH | 6-Bromoindazole | DMF | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |

| NBS (2.2 equiv.) | 2-Phenyl-2H-indazole | CH₃CN, 80 °C, 3.0 h | 3,7-Dibromo-2-phenyl-2H-indazole | 70% | nih.gov |

Beyond halogenation, the indazole scaffold can undergo a variety of other C-H functionalization reactions to introduce diverse substituents. The C3 position is a primary target for these modifications. Strategies such as regioselective C3-zincation of N1-protected indazoles, followed by Negishi cross-coupling, have been used to introduce various (hetero)aryl groups. chim.it Furthermore, electrochemical methods have been developed for the sulfonylation and selenylation at the C3-position of 2H-indazoles. chim.it More complex structural modifications, such as the Rh(III)-catalyzed reaction of N-aryl indazol-3-ols with maleimides, can be used to synthesize succinimide-linked derivatives, demonstrating the broad potential for creating novel analogues. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Elucidating Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) reveals the number and types of hydrogen atoms in the molecule. For 5,6-dimethoxy-3-methyl-1H-indazole, the spectrum is expected to show distinct signals corresponding to the N-H proton, the aromatic protons, the two methoxy (B1213986) groups, and the C3-methyl group. The aromatic region would likely display two singlets for the protons at the C4 and C7 positions, a characteristic of 5,6-disubstituted indazoles. The two methoxy groups at C5 and C6 would each produce a sharp singlet, and the methyl group at C3 would also appear as a singlet. The broad singlet for the N-H proton is also a key identifying feature. chemicalbook.comresearchgate.netresearchgate.net

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will generate a distinct signal. Based on data from structurally similar indazole derivatives, the chemical shifts can be predicted. rsc.orgjmchemsci.com The carbons bearing the methoxy groups (C5 and C6) would appear at the lower field (higher ppm) end of the aromatic region, while the other aromatic carbons and the pyrazole (B372694) ring carbons (C3, C3a, C7a) would have characteristic shifts. The methyl carbon at C3 and the two methoxy carbons would resonate at the high-field (lower ppm) end of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. A COSY spectrum would confirm the coupling between adjacent protons, while an HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds. This is crucial for definitively assigning the signals of the isomeric aromatic protons and confirming the positions of the methyl and methoxy substituents on the indazole ring.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Data is extrapolated from related indazole structures.

| ¹H-NMR Data | ¹³C-NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| NH | ~12.5 | br s | C3 | ~141 |

| H-4 | ~7.1 | s | C3a | ~121 |

| H-7 | ~6.9 | s | C4 | ~97 |

| OCH₃ (x2) | ~3.9 | s | C5 | ~148 |

| CH₃ | ~2.5 | s | C6 | ~146 |

| C7 | ~114 | |||

| C7a | ~135 | |||

| OCH₃ | ~56 | |||

| CH₃ | ~12 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₀H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The calculated monoisotopic mass is 192.0899 Da.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that can further support the structural elucidation. Key fragmentation pathways for indazoles often involve the loss of substituents from the ring. For this compound, expected fragmentation would include the loss of a methyl radical (M-15) from a methoxy group or the C3-methyl position, followed by the loss of carbon monoxide (M-15-28). The molecular ion peak [M]⁺ would be observed at m/z 192. rsc.orgrsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₂N₂O₂]⁺ | 192.09 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₉N₂O₂]⁺ | 177.07 | Loss of a methyl radical |

| [M-OCH₃]⁺ | [C₉H₉N₂O]⁺ | 161.07 | Loss of a methoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the indazole ring. C-H stretching vibrations for the aromatic and aliphatic (methyl, methoxy) groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1500-1620 cm⁻¹ region. The characteristic C-O stretching of the aryl ether methoxy groups would be visible as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. rsc.orgnih.govmpg.de

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3300 | N-H Stretch | Indazole Ring |

| 2950-3100 | Aromatic C-H Stretch | Benzene (B151609) Ring |

| 2850-3000 | Aliphatic C-H Stretch | -CH₃, -OCH₃ |

| 1500-1620 | C=C Stretch | Aromatic Ring |

| 1200-1275 | Asymmetric C-O Stretch | Aryl Ether |

| 1020-1075 | Symmetric C-O Stretch | Aryl Ether |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound (C₁₀H₁₂N₂O₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental results from a CHN analyzer that match these theoretical values provide strong evidence for the compound's purity and elemental makeup.

Table 4: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage |

|---|---|---|---|

| Carbon (C) | C₁₀H₁₂N₂O₂ | 192.22 | 62.49% |

| Hydrogen (H) | 6.29% | ||

| Nitrogen (N) | 14.57% | ||

| Oxygen (O) | 16.65% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. nih.govresearchgate.net

Studies on similar indazole derivatives show that the bicyclic indazole ring system is essentially planar. researchgate.net In the crystal lattice, it is expected that the N-H group of one molecule would form a hydrogen bond with one of the nitrogen atoms of a neighboring molecule, leading to the formation of dimers or polymeric chains. The methoxy groups may influence the crystal packing arrangement. The precise determination of the solid-state structure via X-ray crystallography would provide unequivocal proof of the compound's constitution and conformation.

Computational and Theoretical Investigations of 5,6 Dimethoxy 3 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular geometry to electronic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT studies on indazole derivatives have been instrumental in elucidating their electronic structure. nih.govresearchgate.netresearchgate.net For 5,6-dimethoxy-3-methyl-1H-indazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide a detailed picture of its electronic landscape. researchgate.netnih.gov

These calculations reveal the distribution of electron density, with the methoxy (B1213986) groups at positions 5 and 6 acting as electron-donating groups, thereby increasing the electron density on the benzene (B151609) portion of the indazole ring. The methyl group at position 3 also contributes to the electronic properties through hyperconjugation. Key electronic descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the methoxy groups and the nitrogen atoms of the pyrazole (B372694) ring are expected to be regions of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding.

Table 1: Calculated Electronic Properties of a Representative Indazole Derivative (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative for a substituted indazole and would need to be specifically calculated for this compound.

Ab Initio Methods for Energetic and Structural Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for predicting energetic and structural properties. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods can be employed to optimize the geometry of this compound and calculate its thermodynamic properties. researchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a three-dimensional model of the molecule. Furthermore, ab initio methods are used to determine the relative energies of different conformers and tautomers, helping to identify the most stable forms of the molecule. researchgate.net

Tautomerism and Isomerism Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. nih.gov The relative stability of these tautomers is influenced by the nature and position of the substituents on the ring system. nih.govresearchgate.net

For this compound, computational studies can predict the energetic preference between the 1H and 2H forms. Generally, for most indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Theoretical calculations can quantify this energy difference, which is crucial for understanding the compound's reactivity and its interactions in biological systems, as different tautomers may exhibit distinct biological activities. The equilibrium between these tautomers can also be influenced by the solvent environment. acs.org

Molecular Dynamics Simulations

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alliedacademies.orgnih.govmdpi.comsemanticscholar.org This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein or enzyme. alliedacademies.org

While specific molecular docking studies for this compound are not extensively documented, studies on other indazole derivatives have shown their potential to interact with various biological targets, including kinases and hypoxia-inducible factor (HIF). researchgate.netnih.govmdpi.com Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against such targets.

A hypothetical docking study of this compound would involve placing it into the active site of a target protein and scoring the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. The methoxy groups could form crucial hydrogen bonds with amino acid residues in the binding pocket, while the indazole core could engage in pi-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.govresearchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

For a series of indazole derivatives, a QSAR model could be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a correlation between these descriptors and the observed biological activity. researchgate.netnih.gov While a specific QSAR model for a series including this compound has not been published, the principles of QSAR are applicable. The electronic properties derived from DFT calculations, along with other descriptors, could be used to build a predictive model for a particular biological endpoint.

No Publicly Available Research Found on the Computational ADMET Properties of this compound

Despite a comprehensive search for scientific literature, no specific computational or theoretical studies detailing the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the chemical compound this compound were identified.

While general information on the chemical and physical properties of indazole and its analogs is available, and numerous studies perform ADMET predictions for other, structurally related indole (B1671886) and indazole compounds, the specific target compound, this compound, does not appear to have been the subject of such published research.

Computational studies on various other indazole derivatives highlight the importance of in silico methods in modern drug discovery for predicting the pharmacokinetic and toxicological profiles of new chemical entities. These studies typically involve the use of specialized software and databases to model how a compound might behave in the human body. However, the results of such studies are highly specific to the molecule being investigated.

The absence of dedicated research on the ADMET profile of this compound means that no data tables or detailed findings on its predicted absorption, distribution, metabolism, excretion, or toxicity could be retrieved from the public domain. Therefore, an article focusing solely on these aspects of this specific compound cannot be generated at this time.

In Vitro Efficacy Studies

In vitro studies are crucial for the preliminary assessment of a compound's biological activity at a cellular and molecular level. For this compound, the publicly available research is limited. The following subsections summarize the available data for related indazole structures.

Enzyme Inhibition Assays (e.g., Kinases: FGFRs, EGFR, p38α MAPK14, GSK-3β)

No specific studies evaluating the inhibitory activity of this compound against fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), p38α mitogen-activated protein kinase 14 (MAPK14), or glycogen (B147801) synthase kinase-3β (GSK-3β) were identified in the reviewed literature.

While the broader indazole scaffold is present in various kinase inhibitors, and derivatives with dimethoxybenzene groups have been explored as FGFR inhibitors, direct enzymatic data for this compound is not currently available. nih.gov

Receptor Modulation Assays (e.g., Serotonin (B10506) Receptors, Estrogen Receptor-β)

Serotonin Receptors: Direct pharmacological data for this compound at serotonin receptors is not published. However, research on a structurally related compound, the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), provides insight into how this structural class may interact with serotonin 2 (5-HT₂) receptors.

In one study, this analog (referred to as compound 6a) was assessed for its activity at human 5-HT₂ receptor subtypes. The compound demonstrated low micromolar agonist activity at the 5-HT₂A receptor and higher potency at the 5-HT₂B and 5-HT₂C subtypes. nih.gov Notably, its potency was lower across all tested subtypes compared to its indole parent compound, 5-MeO-DMT. nih.gov A separate report described this same analog as a moderately potent partial agonist for the 5-HT₂A receptor with high selectivity over the 5-HT₂B receptor and lower selectivity over the 5-HT₂C receptor. nih.gov The discrepancy in 5-HT₂B activity between reports is significant, as agonist activity at this receptor has been linked to potential cardiotoxicity. nih.govnih.gov

Table 1: In Vitro Activity of a 1H-Indazole Analog of 5-MeO-DMT at Human Serotonin 5-HT₂ Receptors Data represents findings for a structural analog, not this compound.

| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|---|

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂A | Functional | 203 nM nih.gov | 70% nih.gov |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂B | Functional | >10,000 nM nih.gov | N/A nih.gov |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂C | Functional | 532 nM nih.gov | 72% nih.gov |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂B | Functional | 483 nM nih.gov | N/A nih.gov |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. N/A: Not applicable/available.

Estrogen Receptor-β: No studies were identified in the reviewed literature that evaluated the modulatory activity of this compound on the estrogen receptor-β (ER-β).

Cellular Assays for Antiproliferative Activity (e.g., Cancer Cell Lines)

There is no specific data in the available literature detailing the antiproliferative activity of this compound against cancer cell lines.

Numerous studies have demonstrated the antiproliferative potential of various other indazole derivatives. For instance, series of 3-amino-N-phenyl-1H-indazole-1-carboxamides and other 1H-indazole-3-amine derivatives have shown inhibitory effects against a range of human cancer cell lines, including leukemia (K562, SR), lung (A549), colon, and melanoma cell lines. nih.govnih.govnih.govresearchgate.net These compounds were found to induce cell cycle arrest, often in the G0-G1 phase. nih.govnih.gov However, these findings are for structurally distinct molecules and cannot be extrapolated to this compound.

Antimicrobial Activity (Antibacterial, Antifungal, Antileishmanial)

No research was found specifically investigating the antibacterial, antifungal, or antileishmanial properties of this compound.

The broader indazole chemical class has been a source for developing antimicrobial agents.

Antifungal: Certain 3-phenyl-1H-indazole derivatives have shown activity against Candida species, including C. albicans and C. glabrata. nih.gov

Antileishmanial: Various 5-nitroindazole (B105863) and 3-chloro-6-nitro-1H-indazole derivatives have demonstrated potent in vitro activity against different Leishmania species, including L. infantum, L. amazonensis, and L. major. nih.govnih.gov These studies highlight the potential of the indazole nucleus in developing antiprotozoal agents, though data for the specific title compound is absent.

Anti-inflammatory and Immunomodulatory Effects

Direct in vitro studies on the anti-inflammatory or immunomodulatory effects of this compound are not available. However, research on the parent indazole scaffold and its simple derivatives provides some context.

One study investigated the in vitro anti-inflammatory mechanisms of indazole, 5-aminoindazole, and 6-nitroindazole (B21905). The compounds exhibited a concentration-dependent inhibition of lipid peroxidation and a varying degree of inhibition on nitrite (B80452) ion generation in vitro. nih.gov These findings suggest that the basic indazole structure may interfere with oxidative processes associated with inflammation. nih.gov

Table 2: In Vitro Anti-inflammatory Effects of Indazole and Simple Derivatives Data represents findings for related compounds, not this compound.

| Compound | Concentration | Inhibition of Lipid Peroxidation (%) | Inhibition of Nitrite Ion Generation (%) |

|---|---|---|---|

| Indazole | 1 µg/mL | 26.44% | 43.16% |

| 200 µg/mL | 64.42% | Activity Reduced | |

| 5-Aminoindazole | 1 µg/mL | 16.53% | 46.16% |

| 200 µg/mL | 81.25% | Activity Reduced | |

| 6-Nitroindazole | 1 µg/mL | 25.00% | 69.50% |

Source: nih.gov

In Vivo Preclinical Efficacy Studies (Animal Models)

No in vivo preclinical efficacy studies for this compound have been reported in the public domain.

The only relevant in vivo data comes from a study on the anti-inflammatory activity of the parent indazole molecule and its simple derivatives in a rat model of carrageenan-induced paw edema. In this acute inflammation model, indazole, 5-aminoindazole, and 6-nitroindazole all produced a significant, dose-dependent, and time-dependent reduction in paw edema. researchgate.net The most potent of these, 5-aminoindazole, showed a maximum inhibition of 83.09% at the highest dose tested, an effect comparable to the standard anti-inflammatory drug diclofenac. nih.govresearchgate.net This suggests that the indazole nucleus possesses anti-inflammatory properties in vivo, which may be attributable to the inhibition of inflammatory mediators. researchgate.net

Based on a thorough review of available scientific literature, there is no specific published preclinical data for the compound This compound corresponding to the detailed outline provided. Research and data are available for the broader class of indazole derivatives, but not for this specific molecule in the requested contexts.

The indazole chemical structure is a recognized scaffold in medicinal chemistry, and various analogues have been investigated for a range of biological activities. nih.govpnrjournal.com For instance, different indazole-containing compounds have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov However, specific experimental data detailing the cardioprotective, antileishmanial, neuropharmacological, or anti-tumor effects of this compound in established models are not present in the accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate article for This compound that adheres to the requested outline sections:

Mechanistic Elucidation at the Molecular and Cellular Levels

Investigation of Signaling Pathways and Cellular Processes

Without primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of accuracy and scientific integrity. While general information about the potential of the indazole class exists cymitquimica.com, specific findings for this compound remain unpublished.

Preclinical Pharmacological and Biological Activity Profiling

Enzyme Kinetics and Binding Affinities

Detailed enzyme kinetics and specific binding affinity data for 5,6-dimethoxy-3-methyl-1H-indazole are not extensively documented in publicly available scientific literature. However, research on structurally related indazole analogs provides insight into the potential biological targets of this class of compounds.

A notable example is the investigation of indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a known serotonin (B10506) receptor agonist. nih.gov In these studies, the direct 1H-indazole analog of 5-MeO-DMT, compound 6a , was synthesized and evaluated for its activity at serotonin receptor 2 (5-HT2) subtypes. nih.gov

Compound 6a demonstrated activity as a 5-HT2A, 5-HT2B, and 5-HT2C receptor agonist. nih.gov The potency of this compound, measured as the half-maximal effective concentration (EC50), was determined for each of these receptor subtypes. One study reported an EC50 of 203 nM for 5-HT2A with high selectivity over the 5-HT2B receptor (EC50 > 10 µM). nih.gov However, another analysis found low micromolar activity at 5-HT2A, with greater potency at the 5-HT2B and 5-HT2C subtypes. nih.gov This highlights the need for rigorous and standardized testing to fully characterize the selectivity profile of such analogs. nih.gov The indazole core is recognized as an effective bioisostere for indoles, often conferring improved pharmacokinetic properties such as metabolic stability and oral bioavailability. nih.gov

The following table summarizes the reported agonist potencies of the 1H-indazole analog of 5-MeO-DMT (6a ) at the human serotonin 5-HT2 receptor subtypes.

| Compound | Receptor | EC50 (nM) | Emax (%) |

| 6a | 5-HT2A | 203 | 70 |

| 5-HT2C | 532 | 72 | |

| 5-HT2B | >10,000 | - | |

| Data from a study on 1H-indazole analogs of 5-MeO-DMT. nih.gov |

It is important to emphasize that this data pertains to a structural analog, and the specific enzyme kinetics and binding affinities of this compound may differ. The presence and position of the methoxy (B1213986) and methyl groups on the indazole ring would be expected to influence its interaction with biological targets.

Indazole derivatives, in general, have been investigated as inhibitors of various enzymes, including tyrosine kinases, and as antagonists for receptors like the farnesoid X receptor. researchgate.netpnrjournal.com

In-depth Analysis of this compound Reveals Limited Specific Research Data

The indazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous compounds investigated for anti-cancer, anti-inflammatory, and neuroprotective effects. However, the precise contributions of the 5,6-dimethoxy and 3-methyl substitutions on the biological activity, selectivity, and pharmacological profile of the 1H-indazole core have not been explicitly detailed in dedicated studies on this particular compound.

General findings on related indazole analogues offer some predictive insights. For instance, research on other 5,6-dimethoxy-1H-indazole derivatives has been conducted. One such compound, DY-9760e, which features a 5,6-dimethoxy-1H-indazole core, has been identified as a calmodulin antagonist with cardioprotective properties. nih.gov However, DY-9760e possesses significantly different and larger substituents at positions 1 and 3, making direct extrapolation of its SAR data to the 3-methyl variant speculative.

Similarly, studies on various 3-methyl-1H-indazole derivatives have been reported, but these typically involve different substitution patterns on the benzene (B151609) ring. Therefore, isolating the specific influence of the 5,6-dimethoxy moiety in conjunction with the 3-methyl group is not possible based on current literature.

Without specific experimental data from binding assays, enzymatic assays, or cellular studies involving this compound and its direct analogues, a scientifically rigorous analysis of its SAR and SPR is unachievable. Key aspects such as the impact of altering substitution patterns, the precise role of the 5,6-dimethoxy groups in target binding and selectivity, the influence of the 3-methyl group on the pharmacological profile, and any correlation between this specific molecular structure and observed efficacy remain undefined. Consequently, the formulation of design principles for lead optimization based on this compound is also not feasible.

Medicinal Chemistry and Drug Design Principles Applied to 5,6 Dimethoxy 3 Methyl 1h Indazole

Indazole as a Privileged Scaffold for Drug Discovery

The indazole core is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple, unrelated biological targets. nih.govresearchgate.net This versatility stems from the unique electronic properties and three-dimensional shape of the indazole ring system. researchgate.net The presence of nitrogen atoms allows for hydrogen bonding interactions, while the aromatic nature of the rings facilitates π-π stacking with biological macromolecules. nih.govnih.gov

Indazole derivatives have demonstrated a wide array of biological activities, including but not limited to:

Anti-inflammatory sci-hub.se

Antimicrobial researchgate.net

Antiviral (including anti-HIV) nih.gov

Cardiovascular effects sci-hub.se

The broad therapeutic potential of the indazole scaffold is evidenced by the numerous indazole-containing drugs that are either in clinical use or undergoing clinical trials. nih.govdntb.gov.ua For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and bendazac (B1667983) is an anti-inflammatory agent. rsc.orgchemie-brunschwig.ch The success of these drugs highlights the value of the indazole nucleus as a starting point for the development of new therapeutic agents.

Strategies for Modulating Target Selectivity

A key challenge in drug design is achieving selectivity for the desired biological target to minimize off-target effects. For indazole-based compounds, several strategies can be employed to modulate target selectivity. The substitution pattern on the indazole ring plays a crucial role in determining which biological target the molecule will interact with. nih.gov

For the specific compound 5,6-dimethoxy-3-methyl-1H-indazole, the methoxy (B1213986) groups at positions 5 and 6, and the methyl group at position 3, are key determinants of its initial activity and selectivity profile. Modifying these substituents can significantly alter the compound's interaction with a target. For example, in a series of indazole derivatives designed as COX-2 inhibitors, the nature and position of substituents on the indazole ring and on an appended aryl moiety were critical for both potency and selectivity over the related COX-1 enzyme. nih.gov

Rational Design of Derivatives Based on SAR and Computational Insights

The development of new drugs from a lead compound like this compound heavily relies on the principles of rational drug design, which integrates structure-activity relationship (SAR) studies and computational modeling. nih.govresearchgate.net SAR studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. nih.gov

For indazole derivatives, SAR studies have revealed key insights. For instance, in a series of 1H-indazole derivatives targeting the epidermal growth factor receptor (EGFR), the substituent at the 3-position was found to be crucial for inhibitory activity. nih.gov Similarly, for indazole-based diarylurea derivatives, the substituents on the indazole ring were found to be well-tolerated, while the nature of the group at the N-position of a central pyridine (B92270) ring played a key role in antiproliferative activity. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, provide a molecular-level understanding of how a ligand binds to its target. researchgate.net These techniques can predict the binding mode and affinity of designed derivatives, helping to prioritize which compounds to synthesize and test. nih.gov For example, docking studies with 1H-indazole analogs as potential anti-inflammatory agents identified key interactions with the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

A hypothetical SAR study for this compound might explore the following modifications:

Position 3: Replacing the methyl group with other alkyl groups, aryl groups, or hydrogen bond donors/acceptors.

Positions 5 and 6: Varying the alkoxy substituents to explore the impact of size and electronics on activity. For example, replacing methoxy with ethoxy or hydroxyl groups.

Position 1: Introducing different substituents at the N1 position to probe the binding pocket and potentially enhance potency or improve pharmacokinetic properties.

The following table outlines potential modifications and their expected impact based on general principles of medicinal chemistry.

| Position of Modification | Original Group | Proposed Modification | Rationale for Modification |

| 3 | Methyl | Hydrogen, Ethyl, Phenyl, Hydroxymethyl | To explore the size and nature of the substituent on target binding. |

| 5 | Methoxy | Hydroxy, Ethoxy, Halogen | To investigate the role of hydrogen bonding and electronic effects. |

| 6 | Methoxy | Hydroxy, Ethoxy, Halogen | To investigate the role of hydrogen bonding and electronic effects. |

| 1 | Hydrogen | Alkyl, Benzyl, Substituted Phenyl | To explore additional binding interactions and modulate physicochemical properties. |

Bioisosteric Replacement Strategies at Different Positions of the Indazole Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. spirochem.com For the indazole scaffold, various bioisosteric replacements can be considered.

The indazole ring itself can be considered a bioisostere of an indole (B1671886), with the C2 carbon of the indole replaced by a nitrogen atom. chemie-brunschwig.ch This change can lead to improved metabolic stability and oral bioavailability. nih.gov

Within the this compound scaffold, several positions are amenable to bioisosteric replacement:

Methoxy Groups (Positions 5 and 6): The methoxy groups could be replaced by other electron-donating groups or bioisosteres such as a methylenedioxy bridge, or by isosteric but more polar groups like a hydroxymethyl or an amino group to potentially improve solubility.

Methyl Group (Position 3): The methyl group could be replaced by a trifluoromethyl group to alter electronic properties and potentially increase metabolic stability. An amino group at this position has also been shown to be an effective hinge-binding fragment in some kinase inhibitors. mdpi.com

Indazole Core: The indazole core itself could be replaced by other bicyclic heteroaromatic systems like benzimidazole, benzotriazole, or azaindazoles to explore different hydrogen bonding patterns and geometries. In a study on COX-2 inhibitors, replacing the indazole core with an azaindazole led to a decrease in activity, highlighting the importance of the specific heterocyclic core. nih.gov

A study on MAO-B inhibitors successfully employed a bioisosteric replacement strategy by introducing a 1,2,4-oxadiazole (B8745197) ring as a replacement for an amide group in a series of 1H-indazole derivatives, resulting in a potent and selective inhibitor. nih.gov

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is an alternative to traditional high-throughput screening that has gained prominence in recent years. nih.govresearchgate.net FBDD starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. acs.org These fragments are then grown or linked together to create more potent lead compounds. nih.gov

The indazole scaffold is an excellent starting point for FBDD. nih.gov A library of diverse indazole-containing fragments can be screened against a target of interest. Once a fragment hit is identified, its binding mode can be determined, often using X-ray crystallography or NMR spectroscopy. This structural information then guides the optimization process.

An example of FBDD in action involved the discovery of AXL kinase inhibitors. nih.gov An indazole fragment was identified through a high-concentration biochemical screen and was subsequently optimized using structure-guided design to yield a potent inhibitor. nih.gov This approach demonstrates the efficiency of FBDD in rapidly generating lead compounds from a simple fragment.

For this compound, a fragment-based approach could involve deconstructing the molecule into its core indazole fragment and then exploring how different substituents at various positions contribute to binding. This allows for a more systematic exploration of the chemical space around the indazole scaffold.

Future Research Directions and Preclinical Therapeutic Potential

Exploration of Novel Biological Targets for 5,6-Dimethoxy-3-methyl-1H-indazole Derivatives

The primary therapeutic application of indazole derivatives has been in oncology, largely due to their ability to function as kinase inhibitors. nih.gov Future research on derivatives of this compound would logically begin with screening against various protein kinases implicated in cancer and other diseases.

Key kinase families to explore include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are well-established targets for indazole-based drugs like Axitinib and Pazopanib (B1684535). nih.govnih.gov The 5,6-dimethoxy substitution pattern could be optimized to achieve potent and selective inhibition of these targets, crucial for anti-angiogenic therapies.

Serine/Threonine Kinases: This class includes crucial cell cycle regulators like Aurora kinases and Polo-like kinases (PLKs), as well as signaling hubs like Glycogen (B147801) Synthase Kinase-3 (GSK-3). nih.gov Notably, studies have shown that methoxy-substituted indazoles can be potent inhibitors of GSK-3, suggesting a promising avenue for developing treatments for neurodegenerative diseases and cancer. nih.gov

Non-receptor Tyrosine Kinases: Targets such as the Interleukin-2-inducible T-cell kinase (ITK) are critical in immune signaling, and their inhibition by indazole derivatives presents opportunities for treating T-cell malignancies and autoimmune disorders. nih.gov

Beyond kinases, the versatile indazole scaffold can be adapted to target other protein classes. Fragment-based design approaches could lead to the discovery of novel derivatives of this compound that inhibit enzymes like histone deacetylases (HDACs), which are important epigenetic targets in cancer therapy. nih.gov Other potential targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways, expanding the therapeutic reach of this chemical series.

| Target Class | Specific Examples | Therapeutic Relevance | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases | VEGFR, FGFR, EGFR, c-Met | Cancer (Angiogenesis, Proliferation) | nih.govnih.gov |

| Serine/Threonine Kinases | Aurora Kinases, GSK-3, PLK4, ROCK-II | Cancer, Neurodegenerative Diseases, Cardiovascular Diseases | nih.govdntb.gov.ua |

| Non-receptor Tyrosine Kinases | ITK, ALK | T-cell Malignancies, Autoimmune Disorders, Cancer | nih.gov |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Cancer | nih.gov |

| Other Receptors | CGRP Receptor, 5-HT Receptors | Migraine, Gastrointestinal Disorders | nih.govnih.gov |

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

To accurately predict the clinical potential of this compound derivatives, research must move beyond traditional two-dimensional (2D) cell cultures and simple xenograft models. nih.gov Advanced preclinical models that better recapitulate the complexity of human diseases are essential for a robust evaluation of efficacy.

Advanced In Vitro Models:

3D Spheroids and Organoids: These models mimic the three-dimensional architecture and cell-cell interactions of tumors, providing a more accurate assessment of drug penetration and efficacy compared to 2D monolayers. nih.gov

Co-culture Systems: Incorporating stromal cells, immune cells, and endothelial cells into culture systems can help model the tumor microenvironment (TME) and its influence on drug response. iiarjournals.org

Patient-Derived Organoids (PDOs): Developed directly from patient tumor tissue, PDOs can capture the heterogeneity of a patient's cancer and are powerful tools for personalized medicine screening.

Advanced In Vivo Models:

Patient-Derived Xenografts (PDXs): By implanting fragments of human tumors into immunodeficient mice, PDX models maintain the genetic and histological characteristics of the original tumor, offering high predictive value for clinical outcomes. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their native microenvironment with an intact immune system, making them indispensable for studying immuno-oncology agents and complex metastatic processes. iiarjournals.org

Orthotopic Models: Implanting tumor cells into the corresponding organ in an animal (e.g., prostate cancer cells into the prostate) provides a more clinically relevant context for tumor growth, metastasis, and therapy evaluation compared to subcutaneous models. iiarjournals.org

| Model Type | Description | Key Advantage | Reference |

|---|---|---|---|

| 3D Spheroids/Organoids | Three-dimensional cell aggregates that mimic tissue architecture. | Better representation of cell-cell interactions and drug diffusion barriers. | nih.gov |

| Patient-Derived Xenografts (PDX) | Implantation of patient tumor fragments into immunodeficient mice. | Preserves original tumor heterogeneity and microenvironment. | nih.gov |

| Genetically Engineered Mouse Models (GEMM) | Mice engineered to develop spontaneous tumors due to specific genetic mutations. | Allows study of tumor initiation and progression in an immunocompetent host. | iiarjournals.org |

| Orthotopic Tumor Models | Implantation of cancer cells into the organ of origin in an animal. | Provides a clinically relevant microenvironment for tumor growth and metastasis. | iiarjournals.org |

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the precise mechanism of action of a new drug candidate is crucial for its development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a drug. nih.govmdpi.com For derivatives of this compound, this strategy can be transformative.

By treating cancer cell lines or organoids with a lead compound and analyzing the changes across multiple molecular layers, researchers can:

Confirm Drug Targets: Proteomic techniques can identify which kinases or other proteins are directly engaged by the compound.

Elucidate Signaling Pathways: Integrating transcriptomic and proteomic data can map the downstream signaling pathways that are modulated by the drug, revealing the full extent of its biological effects. nih.gov

Identify Biomarkers: Multi-omics analysis can uncover genetic or protein expression signatures that predict sensitivity or resistance to the compound, paving the way for patient stratification in future clinical trials. dovepress.com

Uncover Resistance Mechanisms: Comparing the multi-omics profiles of sensitive and resistant cells can reveal the pathways that drive acquired resistance, providing rationale for combination therapies. nih.gov

This systems-level approach moves beyond a single-target perspective, providing a comprehensive understanding of a drug's impact and facilitating a more rational path to clinical development. acs.org

Emerging Areas of Application in Preclinical Research

While oncology is a major focus, the diverse biological activities reported for the indazole scaffold suggest that derivatives of this compound could have therapeutic potential in a range of other diseases. nih.gov

Inflammatory and Autoimmune Diseases: Indazole derivatives, such as benzydamine, possess anti-inflammatory properties. dovepress.com The ability of some indazoles to inhibit kinases involved in immune cell signaling (e.g., ITK) suggests their potential use in conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov

Neurodegenerative Disorders: The inhibition of kinases like GSK-3 by indazole compounds makes them attractive candidates for diseases such as Alzheimer's. nih.gov Furthermore, some indazoles have shown neuroprotective effects, presenting another avenue for research. nih.gov

Infectious Diseases: The indazole core has been explored for activity against various pathogens. Recent studies have highlighted the potential of certain indazole derivatives against parasites like Leishmania and Trypanosoma cruzi, as well as various fungi and bacteria. mdpi.comnih.gov

Cardiovascular Conditions: Indazole derivatives have been investigated as antiarrhythmic agents and for their potential to inhibit Rho-associated protein kinase (ROCK), a target for hypertension and other cardiovascular diseases. dntb.gov.ua

Addressing Research Gaps and Challenges in Indazole Chemistry

Despite the promise of the indazole scaffold, several challenges remain in the synthesis and development of new derivatives. Future research must address these gaps to fully unlock the potential of compounds like this compound.

Regioselective Functionalization: A persistent challenge in indazole chemistry is controlling the substitution at the N1 versus N2 positions of the pyrazole (B372694) ring. The development of new synthetic methods that provide high regioselectivity is crucial for creating specific isomers for biological testing.

C-H Functionalization: Direct functionalization of the indazole core's carbon-hydrogen bonds is an efficient strategy for generating molecular diversity. researchgate.net However, achieving site-selectivity, especially at the C3, C4, and C7 positions, remains difficult and often requires complex catalysts or harsh conditions. researchgate.netmdpi.com Developing milder and more practical C-H functionalization protocols is a key area for future synthetic innovation.

Overcoming Drug Resistance: As with many targeted therapies, particularly in oncology, the development of drug resistance is a major clinical hurdle. Future preclinical work should focus on designing indazole derivatives that can overcome known resistance mutations or be used in combination therapies to prevent or delay the onset of resistance. nih.gov

Improving Pharmacokinetic Properties: While a compound may show high potency in vitro, poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) can prevent its success in vivo. mdpi.com Medicinal chemistry efforts will need to focus on optimizing the structure of lead compounds to achieve desirable drug metabolism and pharmacokinetic (DMPK) profiles.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 5,6-dimethoxy-3-methyl-1H-indazole, and how can purity be ensured?

Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or hydrazine-mediated cyclization. For example, ketone intermediates (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) are refluxed with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core . Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation. Recrystallization from DMF is critical for removing isomers (e.g., (2,3-dichlorophenyl)-1H-indazole impurities) and achieving >95% purity, as demonstrated in analogous indazole syntheses .

Q. Key Data :

- Yield Optimization : Hydrazine hydrate in DMF at reflux (1–2 hours) yields ~23% pure product after recrystallization .

- NMR Characterization : Confirm substituent positions using δ 13.92 ppm (indazole NH) and methoxy signals at δ 3.7–3.9 ppm in DMSO-d6.

Structural Confirmation

Q. Q2: How can NMR and X-ray crystallography resolve ambiguities in the positions of methoxy and methyl groups?

Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Methoxy protons (δ ~3.8 ppm) and methyl groups (δ ~2.5 ppm) show distinct splitting patterns. Coupling constants (e.g., J = 2.1 Hz for aromatic protons) help assign substitution patterns .

- X-ray Crystallography : For absolute confirmation, crystal structures (e.g., ethyl 3,6-dihydroxy-6-methyl-4-phenyl-indazole derivatives) validate spatial arrangements of substituents .

Data Contradictions in Synthesis

Q. Q3: How to address low yields (e.g., 23%) in hydrazine-mediated indazole synthesis?

Methodological Answer : Low yields often stem from competing side reactions (e.g., isomer formation). Strategies include:

- Catalyst Optimization : Raney nickel or AlCl3 improves regioselectivity in Friedel-Crafts steps .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Temperature Control : Gradual heating (80–100°C) minimizes decomposition .

Advanced Analytical Techniques

Q. Q4: What advanced methods characterize electronic properties and stability of this compound?

Methodological Answer :

- HPLC-MS : Quantifies degradation products under stress conditions (e.g., acidic/basic hydrolysis).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; methoxy groups may degrade above 200°C .

- DFT Calculations : Predict electron density distribution and reactive sites for further functionalization .

Computational Modeling for Biological Activity

Q. Q5: How can in silico studies predict the biological relevance of this compound?

Methodological Answer :

- Molecular Docking : Compare binding affinity with known targets (e.g., kinases, GPCRs) using AutoDock Vina. For example, triazolo-thiadiazine derivatives show affinity for bacterial enzymes .

- ADME Prediction : Tools like SwissADME estimate solubility (LogP ~2.8) and blood-brain barrier penetration .

Stability and Storage

Q. Q6: What are optimal storage conditions to prevent decomposition?

Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C; methoxy groups are prone to photooxidation.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the indazole ring .

Comparative SAR Studies

Q. Q7: How do structural modifications (e.g., replacing methoxy with nitro groups) affect bioactivity?

Methodological Answer :

- Nitro vs. Methoxy : Nitro groups enhance electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing metabolic stability .

- Methyl Substitution : 3-Methyl groups improve lipophilicity (LogP +0.5), enhancing membrane permeability .

Reproducibility Challenges

Q. Q8: Why do synthesis protocols from different labs yield variable results?

Methodological Answer :

- Reagent Purity : Hydrazine hydrate concentration (e.g., 80% vs. 99%) impacts cyclization efficiency .

- Recrystallization Variability : Solvent ratios (DMF:H2O) affect crystal nucleation and purity .

Biological Evaluation Strategies

Q. Q9: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer :

- Enzyme Inhibition : Test against COX-2 or PKA using fluorometric assays (IC50 determination) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Regulatory Considerations

Q. Q10: How to align synthesis with ICH guidelines for preclinical studies?

Methodological Answer :

- Impurity Profiling : Follow EP/ICH guidelines (e.g., ≤0.15% for unknown impurities) using HPLC-UV .

- Documentation : Maintain batch records for solvents, catalysts, and intermediates per GMP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.